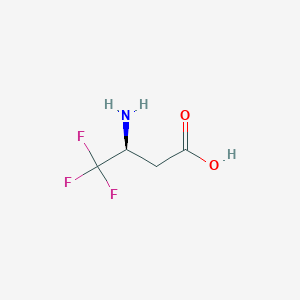

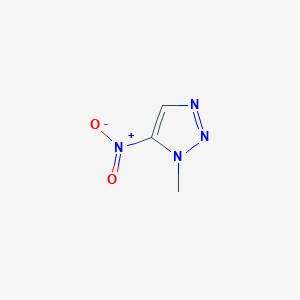

1-甲基-5-硝基-1,2,3-三唑

描述

1-Methyl-5-nitro-1,2,3-triazole is a derivative of the triazole family. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . The molecular formula of 1-Methyl-5-nitro-1,2,3-triazole is C3H5N3 .

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1,2,3-triazole involves several steps. The residue from the synthesis process is purified by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 1-methyl-5-nitro-1H-1,2,3-triazole .

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1,2,3-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of this compound is 83.0919 .

Chemical Reactions Analysis

Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .

科学研究应用

高能材料开发

- 5-硝基-1,2,3-2H-三唑的衍生物,包括与 1-甲基-5-硝基-1,2,3-三唑相关的化合物,表现出适合于高性能高能材料的特性。这些化合物在熔化和分解温度、密度、爆轰压力和速度以及冲击敏感性方面表现出与已知的高能材料(如 RDX)相当的特性 (Zhang, Parrish, & Shreeve, 2013)。

合成化学

- 已通过 4-硝基-1,2,3-三唑的叔丁基化,然后对中间三唑鎓盐进行彻底烷基化和叔丁基的去除,开发了合成 1-甲基-5-硝基-1,2,3-三唑的方法 (Filippova et al., 2012)。

热力学研究

- 对相关化合物 1-甲基-4-硝基-1,2,3-三唑的热力学性质的研究,包括测量凝聚态的热容和标准热力学性质。这些数据对于了解这些化合物的物理性质和稳定性至关重要 (Stepurko et al., 2020)。

光谱分析

- 核磁共振波谱已被用来分析 2-甲基-4,5-二硝基-1,2,3-三唑和类似的硝基三唑氧化物的结构,证明了该技术在确认此类化合物的结构中的实用性 (Strelenko, Godovikova, & Ignat’eva, 2002)。

反应性和化学性质

- 包括 1,2,3-三唑衍生物在内的各种 N-甲基取代硝基三唑的 CH 酸度和反应性已经过研究,提供了它们进行亲电取代和其他化学反应的潜力的见解 (Halauko et al., 2010)。

作用机制

Target of Action

1-Methyl-5-nitro-1,2,3-triazole is a member of the triazole family, which are known to interact with a variety of enzymes and receptors in biological systems . Triazoles have been found to inhibit Rho GTPases, which play a significant role in hyperproliferative and neoplastic diseases . They also exhibit anti-ChE activity by inhibiting both AChE and BuChE activities . Furthermore, some triazoles have been tested as inhibitors of MET kinase .

Mode of Action

The interaction of 1-Methyl-5-nitro-1,2,3-triazole with its targets results in changes in the biological system. For instance, the inhibition of Rho GTPases can disrupt cancer signaling and metastasis . The inhibition of AChE and BuChE activities by the 1,2,3-triazole ring can affect neurotransmission . The inhibition of MET kinase can affect cell growth and differentiation .

Biochemical Pathways

The affected pathways and their downstream effects depend on the specific targets of 1-Methyl-5-nitro-1,2,3-triazole. For example, the inhibition of Rho GTPases can affect cell proliferation and migration . The inhibition of AChE and BuChE can affect cholinergic neurotransmission . The inhibition of MET kinase can affect various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

The pharmacokinetics of triazole compounds in general are known to be influenced by factors such as their chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of 1-Methyl-5-nitro-1,2,3-triazole’s action depend on its specific targets and the biological system in which it is acting. For example, the inhibition of Rho GTPases can lead to reduced cell proliferation and migration, potentially inhibiting the progression of neoplastic diseases . The inhibition of AChE and BuChE can lead to increased acetylcholine levels, potentially affecting neurological function . The inhibition of MET kinase can lead to reduced cell growth and differentiation, potentially affecting the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 1-Methyl-5-nitro-1,2,3-triazole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the biological environment in which the compound is acting, including the presence of other molecules and the specific characteristics of the target cells or tissues, can also influence its action and efficacy .

安全和危害

生化分析

Biochemical Properties

Triazole compounds, such as 1-Methyl-5-nitro-1,2,3-triazole, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Specific interactions of 1-Methyl-5-nitro-1,2,3-triazole with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Molecular Mechanism

Triazoles are known to interact with a variety of enzymes and receptors, but the specific binding interactions of 1-Methyl-5-nitro-1,2,3-triazole with biomolecules, enzyme inhibition or activation, and changes in gene expression are not reported in the literature .

Metabolic Pathways

The metabolic pathways that 1-Methyl-5-nitro-1,2,3-triazole is involved in, including any enzymes or cofactors that it interacts with, have not been reported in the literature .

属性

IUPAC Name |

1-methyl-5-nitrotriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-3(7(8)9)2-4-5-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRZGKYADPMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)

![5-(2-methoxyethyl)-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2787182.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2787189.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2787191.png)

![N-(2,5-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2787194.png)

![2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2787195.png)